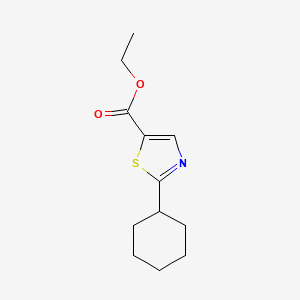![molecular formula C10H13NO3 B13146491 [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine](/img/structure/B13146491.png)
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine is a chemical compound with a complex structure that includes a methoxy group, a dihydrobenzodioxin ring, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine typically involves the following steps:
Formation of the Dihydrobenzodioxin Ring: This can be achieved through a cyclization reaction involving a catechol derivative and an appropriate diol under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The dihydrobenzodioxin ring can be reduced to a fully saturated benzodioxane ring using hydrogenation catalysts.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Saturated benzodioxane derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of [(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dihydrobenzodioxin ring can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine can be compared with similar compounds such as:
Indole Derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Oxolan-3-ylmethanamine: This compound has a similar methanamine group but a different ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
[(3S)-5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-3-2-4-9-10(8)14-7(5-11)6-13-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
MCQGFLZGUXPQQQ-ZETCQYMHSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1O[C@H](CO2)CN |
Kanonische SMILES |
COC1=CC=CC2=C1OC(CO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)

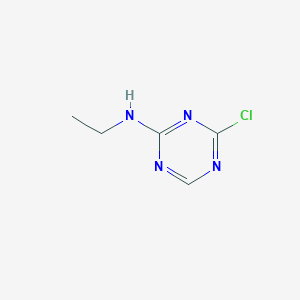



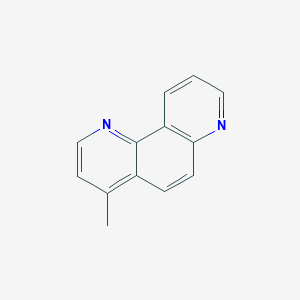
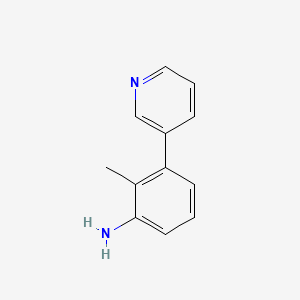

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
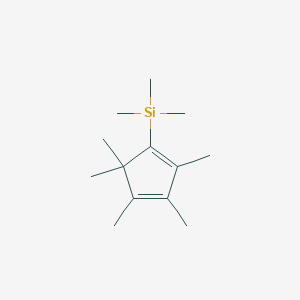
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)

